molecular formula C14H12ClN3S B1387345 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-46-5

5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1387345
CAS No.: 1105191-46-5
M. Wt: 289.8 g/mol
InChI Key: NJRUTVRYDVNZQS-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound characterized by its benzothiazole core structure, which is substituted with a chloro group at the 5-position, a methyl group at the 4-position, and a pyridin-2-ylmethyl group at the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring, followed by subsequent functionalization at the desired positions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions at the chloro and methyl positions can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are diverse. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its use in drug development and therapeutic interventions.

Medicine: In the medical field, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity. Its applications extend to the manufacturing of coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 5-Chloro-2-methyl-3-isothiazolone: This compound shares a similar structure but differs in the presence of the isothiazolone ring instead of the benzothiazole ring.

  • 5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another related compound with a pyrimidinylpyridine core structure.

Uniqueness: 5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern and the presence of the benzothiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-11(15)5-6-12-13(9)18-14(19-12)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRUTVRYDVNZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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